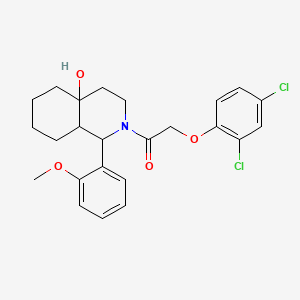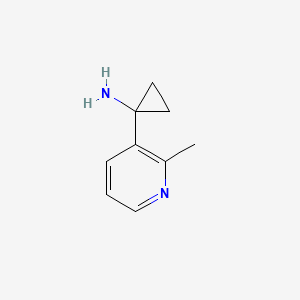
1-(2-Methylpyridin-3-YL)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-メチルピリジン-3-イル)シクロプロパンアミンは、ピリジン誘導体のクラスに属する化合物です。ピリジン誘導体は、医薬品、農薬、材料科学など、さまざまな分野で幅広い用途があることで知られています。1-(2-メチルピリジン-3-イル)シクロプロパンアミンの構造は、2位にメチル基が置換されたピリジン環に結合したシクロプロパン環からなります。
2. 製法
合成経路と反応条件
1-(2-メチルピリジン-3-イル)シクロプロパンアミンの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、鈴木クロスカップリング反応です。 この反応では、通常、穏やかな条件下で5-ブロモ-2-メチルピリジン-3-アミンとシクロプロピルボロン酸をパラジウム触媒を用いてカップリングさせる 。この反応は、炭酸カリウムなどの塩基とテトラヒドロフラン(THF)などの溶媒の存在下、高温で行われます。
工業生産方法
1-(2-メチルピリジン-3-イル)シクロプロパンアミンの工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フローリアクターと最適化された反応条件を使用すると、生産プロセスの収率と効率を高めることができます。さらに、試薬の添加と生成物の単離のための自動システムを使用すると、工業生産をさらに合理化することができます。
3. 化学反応解析
反応の種類
1-(2-メチルピリジン-3-イル)シクロプロパンアミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化して、対応する酸化生成物を生成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて、還元された誘導体を生成することができます。
置換: この化合物は、特に求核置換反応を起こし、シクロプロパン環やピリジン環を異なる官能基で置換することができます。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム、または有機溶媒中の過酸化水素。
還元: 無水エーテルまたはテトラヒドロフラン中の水素化リチウムアルミニウム。
置換: 適切な塩基と溶媒の存在下でのアミン、チオール、またはハロゲン化物などの求核剤。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりピリジンN-オキシドが生成される場合があり、還元により、さまざまな置換基を持つシクロプロピルアミンが生成される場合があります。
4. 科学研究への応用
1-(2-メチルピリジン-3-イル)シクロプロパンアミンは、次のような科学研究にいくつかの応用があります。
化学: より複雑なピリジン誘導体や複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性を調査されています。
医学: さまざまな疾患を標的とした新規医薬品の開発のための潜在的な医薬品中間体として研究されています。
産業: 特定の性質を持つ農薬、染料、および材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyridin-3-YL)cyclopropanamine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid under mild conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the industrial production.
化学反応の分析
Types of Reactions
1-(2-Methylpyridin-3-YL)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclopropane ring or the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce cyclopropylamines with different substituents.
科学的研究の応用
1-(2-Methylpyridin-3-YL)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
作用機序
1-(2-メチルピリジン-3-イル)シクロプロパンアミンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、代謝経路に関与する特定の酵素を阻害し、細胞プロセスに影響を与える可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
1-(4-メチルピリジン-2-イル)シクロプロパンアミン: 類似の構造ですが、メチル基が4位にあります。
1-(6-メチルピリジン-3-イル)シクロプロパンアミン: 類似の構造ですが、メチル基が6位にあります。
2-メチルピリジン-3-アミン: シクロプロパン環はありませんが、類似のピリジンコアを持っています。
独自性
1-(2-メチルピリジン-3-イル)シクロプロパンアミンは、メチル基の特定の位置とシクロプロパン環の存在によりユニークです。この独特の構造は、研究や産業におけるさまざまな用途に役立つ独自の化学的および生物学的特性をもたらします。
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
1-(2-methylpyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2/c1-7-8(3-2-6-11-7)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3 |
InChIキー |
NYSJAPQQHCVWTF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)C2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


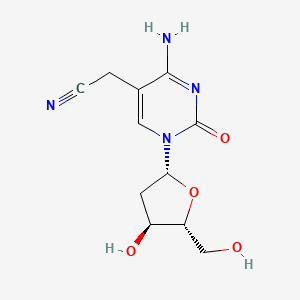
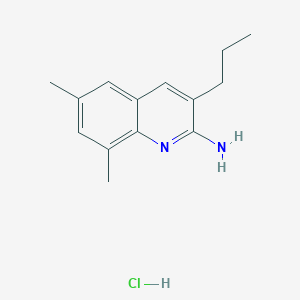
![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)
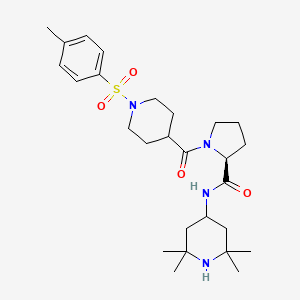
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)

![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)
![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)

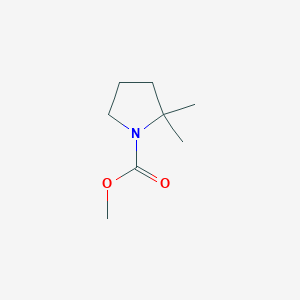
![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)
